molecular formula C20H17ClN4O3 B2576554 I-BET762 carboxylic acid CAS No. 1300019-38-8

I-BET762 carboxylic acid

カタログ番号 B2576554
CAS番号: 1300019-38-8
分子量: 396.83
InChIキー: VEIZLTSJCDOIBH-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

I-BET762 carboxylic acid, also known as Molibresib carboxylic acid, is an inhibitor of BRD4 with a pIC50 of 5.1 . It is an I-BET762-based warhead ligand for conjugation reactions of PROTAC targeting on BET .


Synthesis Analysis

The synthesis of this compound involves several steps, including the construction of the 1,4-benzodiazepine skeleton with the incorporation of an (S)-aspartic acid moiety . The synthesis process also includes the reaction of 2-amino-5-methoxybenzoic acid refluxed in acetic anhydride .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conjugation of I-BET762 carboxylic derivative with Boc-protected diamine spacer and the conjugation of I-BET762-diamine linker with NHS-fluorescein .

科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including I-BET762 carboxylic acid derivatives, have been studied for their inhibitory effects on microbial biocatalysts in fermentation processes. These acids, while serving as precursors for industrial chemicals, can disrupt microbial cell membranes and internal pH, affecting the yield and titer of fermentative products. Understanding these mechanisms is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).

Bioisosteres of Carboxylic Acids in Drug Design

Carboxylic acid bioisosteres, including derivatives of this compound, have been explored for their potential in improving pharmacological profiles of drugs. These bioisosteres are designed to address the limitations of carboxylic acid-containing drugs, such as toxicity, metabolic stability, and membrane permeability, showcasing the innovation required in overcoming challenges in drug design (Horgan & O’ Sullivan, 2021).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) has been reviewed, highlighting advancements in solvent developments, including ionic liquids and traditional amine-based systems. This research is particularly relevant for the separation of carboxylic acids produced via fermentation, aiming at sustainable bio-based plastic production (Sprakel & Schuur, 2019).

Antioxidant and Antimicrobial Properties

Natural carboxylic acids derived from plants, including those structurally related to this compound, have been studied for their antioxidant and antimicrobial activities. The structure-activity relationship analysis reveals that certain carboxylic acids exhibit significant bioactivity, which can be leveraged in the development of natural preservatives and therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Environmental Detoxification

Carboxylic acids have been evaluated for their role in environmental detoxification processes, such as the reduction of Cr(VI) to Cr(III), mediated by carboxylic acids. This research emphasizes the potential of carboxylic acids in remediation strategies for Cr(VI)-contaminated waters, highlighting the need for further exploration of their environmental applications (Jiang et al., 2019).

作用機序

Target of Action

I-BET762 carboxylic acid primarily targets the Bromodomain and Extra-Terminal motif (BET) proteins . BET proteins are a class of proteins collectively called epigenetic “readers”. They play a crucial role in transducing signals encoded in post-translationally modified epigenetic marks . These proteins contain two consecutive bromodomains, which recognize the acetyllysine (Ac-K) residues in histone tails and mediate the protein-protein interactions between BET proteins and histones .

Mode of Action

The interaction of this compound with its targets involves mimicking the Ac-K residues in histone tails . This mimicry disrupts the protein-protein interactions between BET proteins and histones, leading to modulation of the functions of BET proteins . By inhibiting the interaction between BET bromodomains and Ac-K of histone tails, this compound has considerable therapeutic potential for the treatment of cancer, inflammatory diseases, and other medical conditions .

Biochemical Pathways

This compound affects the biochemical pathways by downregulating the gene expression induced by Lipopolysaccharides (LPS) . This leads to a decrease in the expression of LPS-induced cytokines and chemokines . Furthermore, this compound blocks the binding of BET proteins with acetylated histones, disrupting the formation of chromatin complexes essential for the expression of inflammatory genes .

Pharmacokinetics

It is noted that this compound has good physiochemical properties as an oral agent

Result of Action

The action of this compound results in the induction of cell cycle arrest in the G0/G1 phase, cell death, and suppression of cell proliferation and metastatic stem cell factors . It also upregulates the BH3-only protein Bim, which is related to chemotherapy resistance . This upregulation increases the cell death triggered by other chemotherapeutic agents in certain cells .

Action Environment

It is known that the compound is stable and has good pharmacological properties as an oral agent

Safety and Hazards

I-BET762 carboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin .

将来の方向性

I-BET762 carboxylic acid has entered phase I/II clinical trials for the treatment of the aggressive NUT midline carcinoma and other cancers . It shows promise as a therapeutic approach for cancer treatment, inflammatory diseases, and other medical conditions .

特性

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIZLTSJCDOIBH-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。